What is the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents
What is the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents
An In-depth Technical Guide to the Solubility of 1H-Indazole-6-sulfonic acid in Polar Aprotic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvent systems is paramount. This technical guide provides an in-depth analysis of the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents. While specific quantitative data for this compound is not widely published, this guide synthesizes foundational chemical principles with field-proven methodologies to empower researchers to accurately determine its solubility. We will explore the physicochemical properties of the indazole and sulfonic acid moieties, predict their influence on solubility, and provide a detailed, step-by-step experimental protocol for solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a cornerstone physicochemical property. Poor aqueous solubility can lead to low absorption and inadequate bioavailability, rendering a promising therapeutic candidate ineffective. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are frequently employed in early-stage drug discovery for compound storage, screening, and formulation development.[1][2] Therefore, understanding the solubility of a compound like 1H-Indazole-6-sulfonic acid in these solvents is essential for advancing its development.
Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] The sulfonic acid group, being highly polar and acidic, can profoundly influence the molecule's overall physicochemical properties, including its solubility.[5]
Physicochemical Properties of 1H-Indazole-6-sulfonic acid: A Predictive Analysis
To understand the solubility of 1H-Indazole-6-sulfonic acid, we must first consider the individual contributions of its core structures: the 1H-indazole ring and the sulfonic acid group.
The 1H-Indazole Core
1H-Indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] Key properties of the indazole moiety include:
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Aromaticity and Planarity: The fused ring system is aromatic and largely planar, which can contribute to crystal lattice energy and potentially lower solubility.
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Amphoteric Nature: Indazole can act as both a weak acid and a weak base.[3] The N-H proton can be donated, while the pyrazolic nitrogen can be protonated.
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Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the sp2 hybridized nitrogen can act as a hydrogen bond acceptor.
The Sulfonic Acid Group (-SO₃H)
The sulfonic acid group is a strongly acidic and highly polar functional group.[5] Its key characteristics are:
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Strong Acidity: Sulfonic acids are significantly more acidic than carboxylic acids.[5] This means that in most solvents, the sulfonic acid will exist in its ionized form (sulfonate, -SO₃⁻).
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High Polarity: The S=O and S-O bonds are highly polarized, making this group a strong hydrogen bond acceptor.
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Solubility in Polar Solvents: The high polarity of the sulfonic acid group generally imparts solubility in polar solvents.[5]
Predicted Solubility in Polar Aprotic Solvents
Polar aprotic solvents possess large dipole moments and can solvate charged species, but they do not have acidic protons to act as hydrogen bond donors.[1][2]
Considering the structure of 1H-Indazole-6-sulfonic acid, we can predict its solubility behavior:
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Favorable Interactions: The highly polar sulfonate group will have strong ion-dipole interactions with polar aprotic solvents like DMSO and DMF. The indazole ring's dipole moment will also contribute to favorable interactions.
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Potential for Lower Solubility: The rigid, aromatic indazole core may have strong intermolecular interactions in the solid state (crystal packing), which must be overcome by the solvent.
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Overall Expectation: It is anticipated that 1H-Indazole-6-sulfonic acid will exhibit moderate to good solubility in highly polar aprotic solvents like DMSO and DMF. Its solubility is likely to be lower in less polar aprotic solvents such as acetonitrile and tetrahydrofuran (THF).
Quantitative Solubility Data
| Polar Aprotic Solvent | Dielectric Constant | Dipole Moment (D) | Experimentally Determined Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | To be determined |
| Dimethylformamide (DMF) | 36.7 | 3.86 | To be determined |
| Acetonitrile (ACN) | 37.5 | 3.92 | To be determined |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | To be determined |
| Acetone | 20.7 | 2.88 | To be determined |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, step-by-step protocol for determining the thermodynamic solubility of 1H-Indazole-6-sulfonic acid. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.
Materials and Equipment
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1H-Indazole-6-sulfonic acid (solid)
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Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) of high purity
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Analytical balance
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Vials with screw caps
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Vortex mixer
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Thermostatically controlled shaker or incubator
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Centrifuge
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
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Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
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Preparation of Standard Curve:
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Accurately weigh a small amount of 1H-Indazole-6-sulfonic acid and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
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Perform serial dilutions of the stock solution to create a series of calibration standards.
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Analyze the calibration standards by HPLC or LC-MS and construct a standard curve of peak area versus concentration.
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-
Sample Preparation:
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Add an excess amount of solid 1H-Indazole-6-sulfonic acid to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the selected polar aprotic solvent to each vial.
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-
Equilibration:
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Securely cap the vials and vortex them vigorously for 1-2 minutes to facilitate initial dissolution.
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Place the vials in a shaker or incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
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Phase Separation:
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After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
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Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
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-
Quantification:
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Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample by HPLC or LC-MS using the same method as for the calibration standards.
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Calculation:
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Determine the concentration of 1H-Indazole-6-sulfonic acid in the diluted sample from the standard curve.
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Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
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Analytical Considerations
For accurate quantification of 1H-Indazole-6-sulfonic acid, a robust analytical method is essential.
HPLC Method Development
A reverse-phase HPLC method is generally suitable for the analysis of indazole derivatives.
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Column: A C18 or C8 column is a good starting point.
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Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[6]
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Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm) is common.[6]
Logical Flow for Method Development and Analysis
Caption: Logical workflow for HPLC method development and solubility analysis.
Conclusion
While readily available quantitative data on the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents is limited, a thorough understanding of its chemical structure allows for a strong predictive assessment. The presence of the highly polar sulfonic acid group suggests favorable solubility in polar solvents like DMSO and DMF. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for accurately determining the thermodynamic solubility. This empirical data is indispensable for informed decision-making in compound handling, formulation development, and the overall progression of 1H-Indazole-6-sulfonic acid as a potential therapeutic agent.
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